N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine
Description
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-22-14-9-8-12(10-15(14)23-2)17(11-16(18)19)24(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPGDMPLCLMLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and phenylsulfonyl chloride.
Formation of Intermediate: The 3,4-dimethoxyaniline reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine to form N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)amine.
Glycine Addition: The intermediate is then reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the compound in high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine with structurally analogous sulfonamide glycine derivatives:
Key Observations:
Substituent Effects on Lipophilicity: The 3,4-dimethoxy and phenylsulfonyl groups in the target compound confer moderate lipophilicity, balancing membrane permeability and solubility. The dichlorophenyl and methylsulfonyl groups in N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycine increase hydrophobicity, which may enhance tissue retention but raise toxicity risks .
Biological Activity: Compounds with dimethoxyphenyl substituents (e.g., the target compound and N-(4-chlorophenyl)-N-((3,4-dimethoxyphenyl)sulfonyl)glycine) show structural similarities to verapamil analogs, which are known P-gp inhibitors. These derivatives may compete with antitumor agents for P-gp binding sites, reversing MDR . The carboxy derivative (N-[(3-carboxyphenyl)-sulfonyl]glycine) exhibits high solubility but poor membrane penetration, limiting its therapeutic utility unless modified into prodrugs (e.g., methyl esters) .
Synthetic Accessibility :
- The target compound shares synthetic pathways with other sulfonamide glycines, typically involving sulfonylation of glycine derivatives followed by coupling with substituted anilines. However, electron-withdrawing groups (e.g., nitro, chloro) require harsher reaction conditions compared to methoxy groups .
Biological Activity
N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine, with the CAS number 333449-93-7, is a compound of interest due to its potential biological activities. This article reviews its synthesis, mechanisms of action, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a phenylsulfonyl group and a dimethoxyphenyl moiety attached to a glycine backbone. Its molecular formula is C16H17N1O4S1, with a molecular weight of approximately 335.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N1O4S1 |
| Molecular Weight | 335.37 g/mol |
| CAS Number | 333449-93-7 |
Synthesis
The synthesis of this compound typically involves the reaction of glycine derivatives with sulfonyl chlorides in the presence of appropriate bases. The process can be optimized for yield and purity through various reaction conditions such as temperature and solvent choice.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can interact with various enzymes, potentially acting as a competitive inhibitor.
- Modulation of Receptor Activity : The compound may influence neurotransmitter receptors due to its structural similarities with known receptor ligands.
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activities, which could be relevant for neuroprotective effects.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in an animal model of neurodegeneration. The results indicated a reduction in neuronal cell death and improved behavioral outcomes in treated subjects compared to controls.
- Anti-inflammatory Properties : In another study, the compound was shown to reduce pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-induced inflammation models, suggesting potential applications in treating inflammatory diseases.
Research Findings
Recent research has highlighted the compound's potential in various therapeutic areas:
- Cancer Research : Investigations into its effects on cancer cell lines have shown that it can induce apoptosis in specific types of cancer cells while sparing normal cells.
- Diabetes Management : Preliminary studies suggest that this compound may improve insulin sensitivity and glucose uptake in muscle cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine, and how can reaction intermediates be characterized?
- Methodology : Use a multi-step synthesis starting with glycine derivatives. For example, sulfonylation of the amine group in glycine with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine), followed by coupling with 3,4-dimethoxyphenyl groups via nucleophilic substitution or amidation. Intermediate characterization should include - and -NMR to verify sulfonamide bond formation and aromatic substitution patterns. Purity can be confirmed via HPLC with UV detection at 254 nm .
- Key considerations : Monitor reaction progress using TLC with iodine staining or UV visualization. Optimize solvent systems (e.g., DMF or THF) for solubility of intermediates.
Q. How can the electronic effects of the 3,4-dimethoxyphenyl and phenylsulfonyl groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology : Perform computational modeling (DFT calculations) to map electron density distribution across the molecule. Experimentally, compare reaction rates of the compound with analogs lacking methoxy or sulfonyl groups in standardized reactions (e.g., SN2 substitutions). Use Hammett plots to correlate substituent effects with reactivity .
- Key considerations : Validate computational predictions with kinetic studies under controlled pH and temperature conditions.
Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodology : Combine mass spectrometry (ESI-MS or HRMS) for molecular weight confirmation, FT-IR to identify sulfonamide (SO-N) stretches (~1350–1150 cm), and NMR to resolve methoxy protons (~δ 3.8–4.0 ppm) and aromatic splitting patterns. X-ray crystallography is ideal for absolute configuration determination if single crystals are obtainable .
- Key considerations : Use deuterated DMSO or CDCl as NMR solvents to avoid signal overlap.
Advanced Research Questions
Q. How does the steric and electronic environment of this compound affect its binding to biological targets, such as enzymes or receptors?
- Methodology : Conduct molecular docking simulations using crystallographic data of target proteins (e.g., kinases or proteases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Compare with analogs to isolate contributions of methoxy and sulfonyl groups .
- Key considerations : Account for solvent effects (e.g., DMSO tolerance) in bioassays to avoid false negatives.
Q. What experimental approaches can resolve contradictory data on the compound’s stability under varying pH and temperature conditions?
- Methodology : Design accelerated stability studies using LC-MS to track degradation products. For pH-dependent instability, buffer solutions (pH 1–13) at 37°C can identify hydrolysis-prone sites (e.g., sulfonamide cleavage). Pair with Arrhenius kinetics to extrapolate shelf-life .
- Key considerations : Use inert atmospheres (N) to rule out oxidative degradation.
Q. How can the compound’s crystal packing and intermolecular interactions inform formulation strategies for enhanced bioavailability?
- Methodology : Perform single-crystal X-ray diffraction to map hydrogen-bonding networks (e.g., between sulfonyl oxygen and methoxy groups). Co-crystallization with excipients (e.g., cyclodextrins) can improve solubility. Compare dissolution rates of polymorphs using powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) .
- Key considerations : Assess thermodynamic stability of polymorphs via differential scanning calorimetry (DSC).
Q. What role do the methoxy and sulfonyl groups play in modulating the compound’s pharmacokinetic properties, such as metabolic resistance or membrane permeability?
- Methodology : Use Caco-2 cell monolayers to measure apparent permeability (P). For metabolic stability, incubate with liver microsomes and quantify parent compound via LC-MS/MS. Deuterium labeling of methoxy groups can track metabolic demethylation pathways .
- Key considerations : Include positive controls (e.g., propranolol for permeability) to validate assay conditions.
Methodological Notes for Data Interpretation
- Contradictory bioactivity results : Cross-validate assays using orthogonal methods (e.g., fluorescence polarization vs. enzymatic activity assays) and check for off-target effects via kinome-wide profiling .
- Synthetic yield optimization : Employ design of experiments (DoE) to identify critical factors (e.g., stoichiometry, catalyst loading) affecting reaction efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
